molecular formula C18H23N5OS B11575875 [3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone

[3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](piperidin-1-yl)methanone

Cat. No.: B11575875
M. Wt: 357.5 g/mol
InChI Key: ZQFQJRJRASGVDY-UHFFFAOYSA-N
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Description

1-[3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE is a heterocyclic compound that belongs to the class of triazolothiadiazines. . The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a promising candidate for various therapeutic applications.

Preparation Methods

The synthesis of 1-[3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE involves several steps. One common method includes the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate reagents under reflux conditions . The reaction typically requires a catalytic amount of piperidine and ethanol as the solvent. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 1-[3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like carbonic anhydrase by binding to the active site and blocking substrate access . The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactivity.

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazines, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines with different substituents . These compounds share a similar core structure but differ in their pharmacological profiles and applications. The unique combination of the triazole and thiadiazine rings in 1-[3-METHYL-6-(4-METHYLPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]PIPERIDINE makes it distinct in terms of its specific biological activities and potential therapeutic uses.

Properties

Molecular Formula

C18H23N5OS

Molecular Weight

357.5 g/mol

IUPAC Name

[3-methyl-6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C18H23N5OS/c1-12-6-8-14(9-7-12)15-16(17(24)22-10-4-3-5-11-22)25-18-20-19-13(2)23(18)21-15/h6-9,15-16,21H,3-5,10-11H2,1-2H3

InChI Key

ZQFQJRJRASGVDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(SC3=NN=C(N3N2)C)C(=O)N4CCCCC4

Origin of Product

United States

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